molecular formula C21H22FN3OS B2890042 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1206991-62-9

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2890042
CAS RN: 1206991-62-9
M. Wt: 383.49
InChI Key: UTJAJPVAUJEGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FGIN-1-27 and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, due to its complex structure, is part of a broader category of compounds that have been extensively studied for their potential biological activities. These studies primarily focus on the synthesis of various substituted imidazoles and their evaluation in different biological applications, including acting as ligands for receptors or enzymes, and their potential use in treating diseases.

For instance, the synthesis and biological evaluation of substituted imidazoles have been reported, where the focus was on their affinity and selectivity for peripheral benzodiazepine receptors (PBRs), compared with central benzodiazepine receptors (CBRs). This research indicates the potential for developing imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial and Anti-inflammatory Activities

Another study synthesized new imidazolyl acetic acid derivatives, showing significant anti-inflammatory and analgesic activities. This suggests that compounds within the imidazole class, including derivatives similar to the one mentioned, could have potential applications in developing treatments for inflammation and pain (Khalifa & Abdelbaky, 2008).

Anticancer Potential

Research into imidazothiadiazole analogs, which share a core structure with the specified compound, has revealed their potent cytotoxic activities against various cancer cell lines. This indicates a promising avenue for the development of new anticancer agents, highlighting the potential of imidazole derivatives in oncological research (Abu-Melha, 2021).

Anti-Arthritic and Analgesic Activities

A series of imidazole derivatives was evaluated for their anti-inflammatory and analgesic properties, with several analogs demonstrating potent activity. Such studies underscore the therapeutic potential of imidazole compounds in treating conditions like arthritis, further supporting research into similar compounds for pharmaceutical applications (Sharpe et al., 1985).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c1-14(2)24-20(26)13-27-21-23-12-19(16-6-4-15(3)5-7-16)25(21)18-10-8-17(22)9-11-18/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJAJPVAUJEGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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